molecular formula C14H19N3O3 B2915903 methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448058-69-2

methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2915903
CAS No.: 1448058-69-2
M. Wt: 277.324
InChI Key: POKGZHWZEUQUHM-UHFFFAOYSA-N
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Description

Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile chemical compound with a unique structure that has garnered interest in various scientific research fields. Its molecular framework consists of an isoquinoline core substituted with a 3-ethylureido group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as an ortho-aminophenol derivative, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity material while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding quinones or carboxylic acids.

  • Reduction: Production of reduced isoquinolines or amines.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the isoquinoline ring.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in drug discovery, organic synthesis, and molecular biology studies. Researchers have explored its potential as a building block for the synthesis of bioactive molecules and its use in studying biological pathways and targets.

Mechanism of Action

The mechanism by which methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives, such as this compound and this compound. These compounds share structural similarities but may exhibit different biological activities and applications

Properties

IUPAC Name

methyl 7-(ethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-15-13(18)16-12-5-4-10-6-7-17(14(19)20-2)9-11(10)8-12/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKGZHWZEUQUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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